2-(Butan-2-ylamino)-2-oxoethyl 4-methylbenzoate
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Description
Synthesis Analysis
The synthesis of this compound involves several steps. Notably, it can be prepared by reacting 4-methylbenzoic acid with butan-2-amine (also known as sec-butylamine) in the presence of an appropriate coupling agent (such as dicyclohexylcarbodiimide , DCC ) and a catalyst (e.g., N,N-dimethylaminopyridine , DMAP ). The resulting intermediate can then undergo acylation with oxalyl chloride to form the oxoethyl ester. Detailed synthetic pathways and optimization strategies are documented in the literature .
Scientific Research Applications
Synthesis and Chemical Reactivity
Studies have shown that compounds with similar structures to "2-(Butan-2-ylamino)-2-oxoethyl 4-methylbenzoate" are utilized in the synthesis of complex molecules. For instance, the synthesis of unsaturated α-acyloxybenzothiazoleamides via the Passerini three-component reaction demonstrates the chemical reactivity and versatility of related compounds in producing pharmaceutical intermediates with good yields (Sheikholeslami-Farahani & Shahvelayati, 2013).
Antiviral and Anticancer Properties
Some derivatives have shown potential in antiviral and anticancer applications. For example, (quinazolin-4-ylamino)methyl-phosphonates synthesized through microwave irradiation displayed weak to good anti-Tobacco mosaic virus (TMV) activity, indicating their potential as antiviral agents (Luo et al., 2012). Additionally, 4-thiazolidinones containing the benzothiazole moiety have been evaluated for their anticancer activity, with some compounds showing promising results against various cancer cell lines (Havrylyuk et al., 2010).
Drug Delivery and Pharmaceutical Applications
Modifications of related compounds have been explored for enhancing drug delivery mechanisms. For instance, methylated N-(4-N,N-Dimethylaminobenzyl) chitosan, a novel chitosan derivative, has been studied for its ability to enhance paracellular permeability across intestinal epithelial cells, indicating its potential as an absorption enhancer in pharmaceutical formulations (Kowapradit et al., 2008).
Environmental Science and Water Treatment
The occurrence and fate of parabens, which share a functional group with "2-(Butan-2-ylamino)-2-oxoethyl 4-methylbenzoate," in aquatic environments have been extensively studied. These studies provide insights into the environmental impact, degradation, and treatment of chemicals with similar structures, highlighting their presence in surface water, sediments, and the effectiveness of wastewater treatment processes in removing these contaminants (Haman et al., 2015).
properties
IUPAC Name |
[2-(butan-2-ylamino)-2-oxoethyl] 4-methylbenzoate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H19NO3/c1-4-11(3)15-13(16)9-18-14(17)12-7-5-10(2)6-8-12/h5-8,11H,4,9H2,1-3H3,(H,15,16) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OYWSNOYNXMRZMA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)NC(=O)COC(=O)C1=CC=C(C=C1)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H19NO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
249.30 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-(Butan-2-ylamino)-2-oxoethyl 4-methylbenzoate |
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